molecular formula C21H22BrN3O5 B1673372 KCC009 CAS No. 744198-19-4

KCC009

Número de catálogo: B1673372
Número CAS: 744198-19-4
Peso molecular: 476.3 g/mol
Clave InChI: MRULUIQNANUWTK-ZVAWYAOSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KCC009 es un inhibidor potente y selectivo de la transglutaminasa 2 (TG2), una enzima involucrada en varios procesos biológicos, incluyendo la reticulación de proteínas, la adhesión celular y la transducción de señales. TG2 está asociada con varios estados de enfermedad, como el cáncer, la fibrosis y los trastornos neurodegenerativos. This compound ha mostrado promesa en la investigación científica por su capacidad para modular la actividad de TG2 y mejorar la sensibilidad de las células cancerosas a la quimioterapia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de KCC009 implica múltiples pasos, comenzando con la preparación de intermediarios clave. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos, catalizadores y configuraciones específicas de temperatura y presión para lograr las transformaciones químicas deseadas. Las rutas sintéticas detalladas y las condiciones de reacción son a menudo propiedad y pueden variar según el fabricante .

Métodos de producción industrial

La producción industrial de this compound sigue protocolos estandarizados para garantizar una alta pureza y rendimiento. El proceso implica la síntesis a gran escala, la purificación y las medidas de control de calidad. El compuesto se produce típicamente en forma sólida y se almacena en condiciones específicas para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

KCC009 experimenta diversas reacciones químicas, incluyendo:

    Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

    Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

    Sustitución: Implica la sustitución de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción pueden variar según la transformación deseada, pero típicamente involucran temperatura, presión y niveles de pH controlados .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran this compound dependen de la vía de reacción específica. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios análogos sustituidos .

Aplicaciones Científicas De Investigación

KCC009: Applications in Scientific Research

This compound is a Transglutaminase 2 (TG2) inhibitor that has demonstrated potential applications in cancer research, particularly in enhancing the efficacy of existing cancer therapies . Research indicates its role in disrupting fibronectin remodeling, inducing radiosensitization, and modulating cellular processes related to cancer progression .

Cancer Therapy Sensitization

Radiosensitization in Lung Cancer: this compound has been shown to enhance the radiation sensitivity of human lung cancer cells, independent of p53 status . In vitro experiments using H1299/WT-p53 and H1299/M175H-p53 cell lines demonstrated that pretreatment with this compound, followed by irradiation, led to a decrease in cell survival .

ParameterH1299/WT-p53H1299/M175H-p53
Sensitization Enhancement Ratio (SER)1.551.65
G0/G1 arrestIncreasedNo effect
G2/M arrestNo effectIncreased

These results suggest that this compound could be used to improve the effectiveness of radiotherapy in treating lung cancers, even those with p53 mutations .

Chemosensitization in Glioblastoma: this compound can disrupt fibronectin remodeling in the extracellular matrix (ECM) of glioblastomas, which sensitizes these tumors to chemotherapy . In vivo studies using mice with orthotopic glioblastomas showed that this compound treatment, combined with N,N'-bis(2-chloroethyl)-N-nitrosourea chemotherapy, led to reduced tumor bioluminescence, increased apoptosis, and prolonged survival .

Modulation of Cellular Processes

Cell Cycle Arrest and Apoptosis: this compound has been shown to induce cell cycle arrest and apoptosis in lung cancer cells . Specifically, it induces G0/G1 arrest in H1299/WT-p53 cells and G2/M arrest in H1299/M175H-p53 cells when combined with irradiation . Furthermore, this compound increases apoptosis in both cell lines .

Regulation of Protein Expression: this compound affects the expression of proteins involved in cell survival and apoptosis . In H1299/WT-p53 cells, this compound combined with irradiation (this compound+IR) decreases TG2 expression and increases p53 expression. Additionally, this compound+IR increases the expression of p21 and Bax, while decreasing Bcl-2 and CyclinD expression . In H1299/M175H-p53 cells, this compound+IR induces phosphorylation of caspase-3, increases cytoplasmic Cyt-C levels, and decreases CyclinB and Bcl-2 expression .

Inhibition of TGase2 Activation: this compound has been shown to abrogate endoplasmic reticulum (ER) stress-induced TGase2 activation, which subsequently prevents protein aggregation . This suggests that this compound could be used to modulate TGase2 activity in various cellular processes .

Clinical Significance

Potential Therapeutic Target in Colorectal Cancer: High TGM2 expression is associated with worse prognosis in colorectal cancer (CRC) patients . This suggests that TG2 could be a therapeutic target in CRC patients with strong TGM2 expression, and this compound, as a TG2 inhibitor, may have potential applications in treating this disease .

Mecanismo De Acción

KCC009 ejerce sus efectos inhibiendo la actividad de TG2. TG2 está involucrado en la reticulación de proteínas mediante la formación de enlaces covalentes entre los residuos de glutamina y lisina. Al inhibir TG2, this compound interrumpe la remodelación de la matriz extracelular y sensibiliza las células cancerosas a la quimioterapia. El compuesto también afecta a diversas vías de señalización, incluida la regulación a la baja de proteínas antiapoptóticas y la regulación al alza de proteínas proapoptóticas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad de KCC009

This compound es único en su capacidad para inhibir selectivamente TG2 y mejorar la sensibilidad de las células cancerosas a la quimioterapia. Su mecanismo de acción específico y su perfil farmacocinético favorable lo convierten en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas .

Actividad Biológica

KCC009 is a selective inhibitor of tissue transglutaminase 2 (TG2), a multifunctional enzyme implicated in various pathological processes, including cancer progression and metastasis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications, particularly in glioblastomas and lung cancer.

This compound inhibits TG2 activity, which plays a critical role in extracellular matrix (ECM) remodeling and cell adhesion. By disrupting fibronectin assembly in the ECM, this compound alters the tumor microenvironment, enhancing the sensitivity of cancer cells to chemotherapy and radiation therapy. The compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including glioblastoma and lung cancer cells.

Lung Cancer

A study investigated the radiosensitization effects of this compound on human lung cancer cells (H1299) with differing p53 statuses. The results indicated that:

  • Cell Proliferation : this compound exhibited similar inhibitory effects on both H1299/WT-p53 and H1299/M175H-p53 cells, with inhibition rates of approximately 15% at a concentration of 3.91 µM .
  • Radiosensitization : Clonogenic survival analysis showed that this compound pretreatment enhanced radiation sensitivity, with a sensitization enhancement ratio (SER) of 1.55 to 1.65 .
  • Apoptosis Induction : this compound combined with ionizing radiation (IR) significantly increased apoptosis rates (from 17% to 29% in H1299/WT-p53 cells) compared to IR treatment alone .

Glioblastoma

This compound's effects on glioblastoma were also notable:

  • Fibronectin Disruption : this compound treatment blocked fibronectin remodeling in the ECM, which is crucial for tumor invasion and metastasis .
  • Chemotherapy Sensitization : In vivo studies demonstrated that this compound sensitized orthotopic glioblastomas to chemotherapy (N,N′-bis(2-chloroethyl)-N-nitrosourea), leading to increased apoptosis and prolonged survival in treated mice .

Research Findings

The following table summarizes key findings from various studies on this compound:

StudyCancer TypeKey Findings
Lung CancerInduces G0/G1 arrest in H1299/WT-p53; increases apoptosis; enhances radiosensitivity.
GlioblastomaDisrupts fibronectin assembly; sensitizes tumors to chemotherapy; increases survival rates in mice models.
GlioblastomaPromotes cell death through TG2 inhibition; alters cell adhesion properties.

Case Study 1: Lung Cancer Radiosensitization

In a controlled experiment involving H1299 lung cancer cells, this compound was administered prior to radiation exposure. The study demonstrated significant increases in apoptosis markers (e.g., p-caspase-3) and reductions in anti-apoptotic proteins (Bcl-2), indicating a shift toward pro-apoptotic signaling pathways induced by this compound combined with IR .

Case Study 2: Glioblastoma Treatment

In an orthotopic glioblastoma model, mice treated with this compound showed reduced tumor bioluminescence signals post-chemotherapy compared to control groups. This suggests that this compound effectively enhances the efficacy of standard chemotherapeutic agents by modifying the tumor microenvironment and promoting apoptosis among malignant cells .

Propiedades

IUPAC Name

benzyl N-[(2S)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O5/c22-19-11-17(30-25-19)12-23-20(27)18(10-14-6-8-16(26)9-7-14)24-21(28)29-13-15-4-2-1-3-5-15/h1-9,17-18,26H,10-13H2,(H,23,27)(H,24,28)/t17?,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRULUIQNANUWTK-ZVAWYAOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1Br)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349369
Record name AC1LD8ZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744198-19-4
Record name KCC 009
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744198194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AC1LD8ZC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
KCC009
Reactant of Route 2
KCC009
Reactant of Route 3
KCC009
Reactant of Route 4
Reactant of Route 4
KCC009
Reactant of Route 5
Reactant of Route 5
KCC009
Reactant of Route 6
Reactant of Route 6
KCC009

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.